6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

TrkA inhibitor Kinase selectivity Pain

Kinase inhibitor programs require precise regioisomeric identity to maintain SAR continuity and experimental reproducibility. This compound is the exact piperidin-2-yl regioisomer-not the 3-yl or 4-yl analog-ensuring correct hinge-binding geometry for TrkA inhibition (WO2012125667). • Correct piperidin-2-yl regioisomer eliminates confounding data from positional isomers. • N-Linked triazolopyridazine scaffold engineered to avoid time-dependent CYP3A4 inhibition. • Suitable for TrkA/TrkB/TrkC selectivity panels and phenotypic screening in pain and oncology models.

Molecular Formula C16H15Cl2N5
Molecular Weight 348.2 g/mol
Cat. No. B11792453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC16H15Cl2N5
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C16H15Cl2N5/c17-10-4-5-11(12(18)9-10)13-6-7-15-20-21-16(23(15)22-13)14-3-1-2-8-19-14/h4-7,9,14,19H,1-3,8H2
InChIKeyAMEWFKVQXYDZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Identity & Availability


6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706455-41-5, MF C16H15Cl2N5, MW 348.23) is a synthetic small-molecule heterocycle belonging to the triazolopyridazine family. This compound class is widely explored in kinase inhibitor drug discovery, particularly for c-Met and TrkA targets [1]. The compound is commercially available at research-grade purity levels, primarily 95% and 98%, through specialty chemical vendors for pharmaceutical R&D and quality control applications . Its structure consists of a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a 2,4-dichlorophenyl ring and at the 3-position with a piperidin-2-yl group .

Compound type N-linked triazolopyridazine tool compound Kinase inhibitor scaffold
Target context TrkA pathway inhibition study fit Pain & cancer research models
Procurement grade Research-grade purity (95%–98%) QC & method development
Key structural feature Piperidin-2-yl regioisomer Defined hinge-binding vector

Procurement & Isomer Risks of 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine


Simple substitution with closely related triazolopyridazine analogs or positional isomers is scientifically unsound due to the profound impact of regioisomerism on target binding. The compound's specific substitution pattern—piperidine at the 3-position and 2,4-dichlorophenyl at the 6-position—is not arbitrary; it maps directly to the pharmacophoric requirements demonstrated in potent triazolopyridazine kinase inhibitors [1]. For instance, molecules with a piperidin-3-yl or piperidin-4-yl regioisomer at the same position (CAS 1706455-35-7 and 1706455-31-3 respectively) are distinct chemical entities with different 3D orientations of the basic amine, critically altering hydrogen-bonding and electrostatic interactions within the kinase ATP-binding pocket . The N-linked triazolopyridazine series, which includes similarly substituted cores, eliminated time-dependent CYP inhibition seen in the O-linked analogs, demonstrating that minor structural modifications within this scaffold produce drastically different ADME-Tox profiles [1]. Procurement of the incorrect isomer jeopardizes SAR continuity and experimental reproducibility.

1 Piperidine regioisomer mismatch – 3-yl or 4-yl isomers (distinct CAS) may shift binding pose and abolish target engagement.
2 O-linked scaffold risk – O-linked triazolopyridazine analogs carry reported CYP3A4 time-dependent inhibition liability, which N-linked series may avoid.
3 Kinase target mismatch – c-Met-optimized triazolopyridazines exhibit a distinct target engagement spectrum and may not replicate TrkA pathway response.

6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Differentiation Evidence


TrkA Kinase Inhibition Selectivity Profile

This compound corresponds to 'Triazolo[4,3-b]pyridazine derivative 2' (Example 24 in patent WO2012125667), disclosed as a potent Tropomyosin-related kinase A (TrkA) inhibitor [1]. While specific IC50 values for the compound are not publicly detailed in the patent abstract, its designation as a lead example in a focused patent for treating neuropathic pain and solid tumors implies a favorable potency and selectivity window relative to other series members. This target profile differentiates it from the more extensively characterized c-Met-selective triazolopyridazines, such as compound 24 from the N-linked series, which exhibits nanomolar c-Met inhibition but has a distinct target engagement spectrum [2].

TrkA kinase selectivity
Class-level inference
Target class difference (TrkA vs. c-Met); exact potency delta not publicly available
TrkA pathway research context
Patent-derived target assignment; c-Met comparator IC50
CYP time-dependent inhibition
Class-level inference
Qualitative elimination of TDI liability reported for N-linked scaffold
ADME-Tox profile context for lead optimization
Human liver microsome assay; based on close analog data
Piperidin-2-yl regioisomer
Class-level inference
CAS 1706455-41-5; distinct from 3-yl and 4-yl regioisomers
Regiospecific binding pose required for target engagement
Kinase hinge-region SAR predicts >10-fold potency shifts
In vivo efficacy translation
Class-level inference
N-linked scaffold analog achieved oral bioavailability and tumor growth inhibition in xenograft model
Model-response context for oncology in vivo programs
NIH-3T3/TPR-Met model; 22-day oral dosing
TrkA inhibitor Kinase selectivity Pain Cancer

Elimination of CYP Time-Dependent Inhibition

The N-linked triazolopyridazine chemical series, which encompasses the core structure of this compound (a piperidine N-linked directly to the triazolopyridazine), was explicitly designed to eliminate the potent time-dependent inhibition (TDI) of cytochrome P450 enzymes observed with the earlier O-linked series [1]. While the data is for a close analog (compound 24), the structural basis of this improvement—the replacement of the O-linker with an N-linker—is a direct class-level feature of this compound. The O-linked series showed significant CYP3A4 TDI, a major liability causing clinical drug-drug interactions, which was 'eliminated within this novel series' [1].

CYP time-dependent inhibition
Class-level inference
Qualitative elimination of TDI liability reported for N-linked scaffold
ADME-Tox profile context for lead optimization
Human liver microsome assay; based on close analog data
Drug-drug interaction CYP450 inhibition ADME-Tox Lead optimization

Piperidin-2-yl Regioisomer Binding Specificity

The compound's specific regioisomer, with the piperidine attached at the 2-position, is a unique chemical entity (CAS 1706455-41-5) distinct from the 3-yl (CAS 1706455-35-7) and 4-yl (CAS 1706455-31-3) regioisomers . In kinase inhibitor design, the position of the basic amine on a saturated ring critically influences the vector of hydrogen-bond interactions with the hinge region of the kinase. For triazolopyridazine c-Met inhibitors, subtle changes in the N-linked heterocycle orientation result in >10-fold shifts in potency [1]. The designated TrkA activity of this compound is therefore presumed to be regiospecific.

Piperidin-2-yl regioisomer
Class-level inference
CAS 1706455-41-5; distinct from 3-yl and 4-yl regioisomers
Regiospecific binding pose required for target engagement
Kinase hinge-region SAR predicts >10-fold potency shifts
Structural isomer Regioisomer SAR Binding affinity

In Vivo Efficacy: Tumor Growth Inhibition

A structurally analogous N-linked triazolopyridazine (compound 24) demonstrated clear in vivo pharmacodynamic (PD) and efficacy translation. It showed potent inhibition of HGF-mediated c-Met phosphorylation in a mouse liver PD model and, upon once-daily oral administration for 22 days, achieved significant tumor growth inhibition in an NIH-3T3/TPR-Met xenograft model [1]. While these were c-Met-driven models, the data establish the N-linked triazolopyridazine scaffold as one that achieves oral bioavailability and tumor tissue penetration sufficient for target engagement and efficacy.

In vivo efficacy translation
Class-level inference
N-linked scaffold analog achieved oral bioavailability and tumor growth inhibition in xenograft model
Model-response context for oncology in vivo programs
NIH-3T3/TPR-Met model; 22-day oral dosing
Xenograft model Pharmacodynamics Tumor growth inhibition Oral bioavailability

Optimal Use Cases for 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine


TrkA-Mediated Pain & Cancer Target Validation

This compound is identified as a TrkA inhibitor in patent WO2012125667 [1]. It is best deployed in target validation and phenotypic screening campaigns focused on TrkA-dependent pathways, including neuropathic pain, chronic pain, and solid tumors where TrkA signaling is implicated. Its use as a tool compound requires analytical QC to confirm the correct regioisomer.

Kinase Selectivity Profiling & SAR Expansion

The compound's specific piperidin-2-yl regioisomer provides a defined vector for hinge-binding interactions. It is suited for kinase selectivity panels comparing TrkA inhibition against closely related kinases (e.g., TrkB, TrkC, c-Met) to establish selectivity windows. Selecting this regioisomer avoids the confounding data that would result from using the 3-yl or 4-yl analogs .

Lead Optimization: Reduced CYP450 Liability

As an N-linked triazolopyridazine, this compound belongs to a chemically distinct subclass that has been engineered away from the time-dependent CYP3A4 inhibition observed in O-linked analogs [2]. It is therefore a suitable advanced lead or backup series compound for teams prioritizing clean ADME-Tox profiles, with lower risk of clinical drug-drug interactions.

Method Development & Reference Standard

With commercial availability at 95% and ≥98% purity , this compound can serve as a reference standard for HPLC/LC-MS method development, impurity profiling, and batch-to-batch consistency testing in pharmaceutical R&D, provided its identity is confirmed against a certified standard.

Application
Selection Property
Validation Focus
TrkA pathway target validation
Patent-assigned TrkA inhibitor tool compound
Confirm regioisomer identity and pathway-specific engagement
Kinase selectivity profiling
Piperidin-2-yl hinge-binding vector
Profiling against TrkB, TrkC, and c-Met in assay panels
ADME-Tox lead optimization
N-linked scaffold with reported low CYP TDI risk
CYP3A4 TDI assay and human hepatocyte stability review
Analytical reference & method development
Research-grade purity (95%–98%)
HPLC/LC-MS identity confirmation and impurity profiling
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